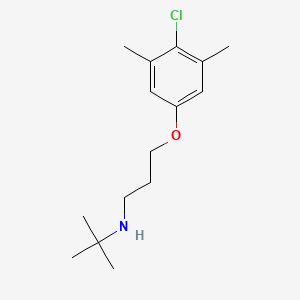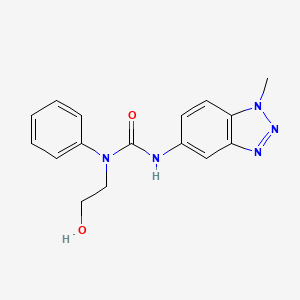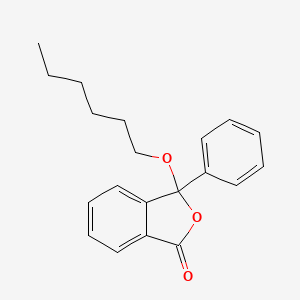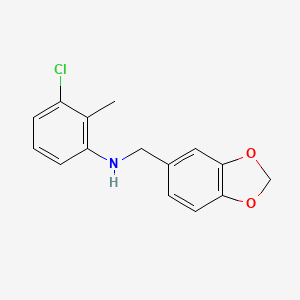![molecular formula C15H12IN5OS B5158409 N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)
N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as IP-TA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. IP-TA is a thioacetamide derivative that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.
Applications De Recherche Scientifique
N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been studied for its potential applications in various biomedical research areas. One of the most promising applications is its anticancer activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
In addition to its anticancer activity, this compound has been studied for its anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that this compound may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
This compound has also been studied for its antifungal activity. Studies have shown that this compound exhibits fungicidal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. This suggests that this compound may have potential applications in the treatment of fungal infections.
Mécanisme D'action
The mechanism of action of N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the JNK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its cytotoxic effects. This compound has also been shown to inhibit the activity of thiol-containing enzymes, such as glutathione peroxidase, which may contribute to its antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its high purity. The synthesis method yields a high purity of this compound, which makes it an attractive compound for research purposes. In addition, this compound exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. This makes it difficult to design experiments that specifically target the biological processes that are affected by this compound. In addition, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may enable the development of more targeted therapies that specifically modulate the biological processes that are affected by this compound.
Another future direction is to investigate the potential applications of this compound in combination therapies. This compound has been shown to exhibit synergistic effects with various chemotherapeutic agents, suggesting that it may have potential applications in combination therapies for cancer treatment.
Finally, future research could focus on the development of this compound analogs with improved biological activity and specificity. By modifying the chemical structure of this compound, it may be possible to develop compounds that exhibit enhanced anticancer, anti-inflammatory, or antifungal activity, while minimizing off-target effects.
Méthodes De Synthèse
The synthesis of N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 2-iodoaniline with phenyltetrazole-5-thiol in the presence of triethylamine and acetic anhydride. The resulting product is purified by column chromatography to obtain the pure compound. The synthesis method is relatively simple and yields a high purity of this compound, making it an attractive compound for research purposes.
Propriétés
IUPAC Name |
N-(2-iodophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN5OS/c16-12-8-4-5-9-13(12)17-14(22)10-23-15-18-19-20-21(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAVZYRWVTFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)


![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)

![2-cyano-3-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B5158382.png)

![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)